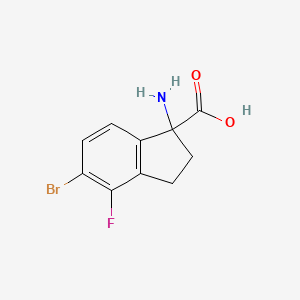
1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that belongs to the indene family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indene precursor, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
化学反応の分析
Types of Reactions
1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting their function. The bromo and fluoro substituents can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 1-Amino-5-chloro-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
- 1-Amino-5-bromo-4-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
- 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxamide
Uniqueness
1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
特性
分子式 |
C10H9BrFNO2 |
|---|---|
分子量 |
274.09 g/mol |
IUPAC名 |
1-amino-5-bromo-4-fluoro-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrFNO2/c11-7-2-1-6-5(8(7)12)3-4-10(6,13)9(14)15/h1-2H,3-4,13H2,(H,14,15) |
InChIキー |
VUIPFJQBLAZVJX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C1C(=C(C=C2)Br)F)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate](/img/structure/B13054220.png)

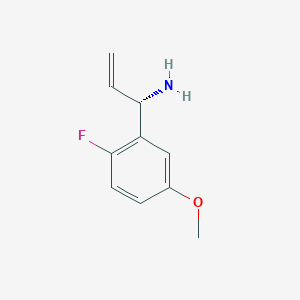
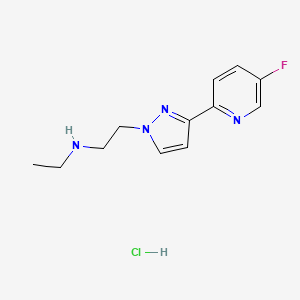
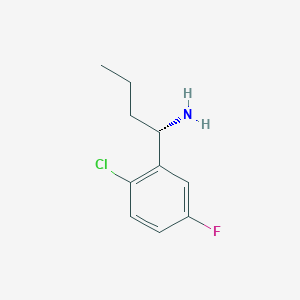

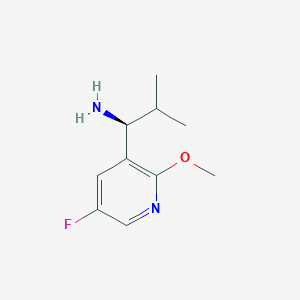
![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
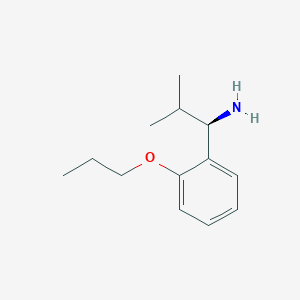
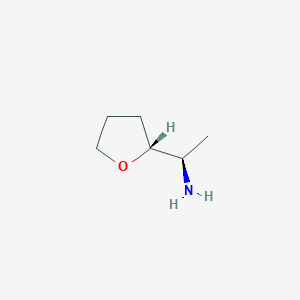
![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)



